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molecular formula C14H9ClN2O2 B8376499 3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one

3-(4-Chlorophenyl)-9-hydroxypyrido[1,2-a]pyrimidin-4-one

Cat. No. B8376499
M. Wt: 272.68 g/mol
InChI Key: AEYGBYMIQOLFJO-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

2-Amino-3-hydroxypyridine (5.51 g, 0.05 mol) and 2-(4-chlorophenyl)-3-oxo-propanoic acid ethyl ester (13.6 g, 0.06 mol) in EtOH (100 mL) were heated under reflux for 15 h and then allowed to cool. The precipitate was isolated via filtration to yield a 9:1 mixture of the enamine and the cyclized product (11.1 g).
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
11.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([O:11][C:12](=O)[CH:13]([C:16]1[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=1)[CH:14]=O)C>CCO>[Cl:22][C:19]1[CH:18]=[CH:17][C:16]([C:13]2[C:12](=[O:11])[N:3]3[CH:4]=[CH:5][CH:6]=[C:7]([OH:8])[C:2]3=[N:1][CH:14]=2)=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)OC(C(C=O)C1=CC=C(C=C1)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
product
Quantity
11.1 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated via filtration
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1=CN=C2N(C1=O)C=CC=C2O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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